molecular formula C26H32ClN3O2 B1677439 OPC-51803 CAS No. 192514-54-8

OPC-51803

Número de catálogo: B1677439
Número CAS: 192514-54-8
Peso molecular: 454.0 g/mol
Clave InChI: INGXCNVWWKKWOO-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de OPC-51803 implica varios pasos, comenzando con la preparación de la estructura central de benzazepina. La ruta sintética típicamente incluye los siguientes pasos:

    Formación del núcleo de benzazepina: Esto implica la ciclización de un precursor adecuado para formar el anillo de benzazepina.

    Introducción de grupos funcionales: Se introducen varios grupos funcionales en el núcleo de benzazepina para lograr las propiedades químicas deseadas. Esto incluye la adición de un grupo pirrolidinilo y un grupo clorobenzoílo.

    Modificaciones finales:

Los métodos de producción industrial para this compound probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

OPC-51803 sufre varios tipos de reacciones químicas:

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de nitrógeno en los anillos de pirrolidinilo y benzazepina.

    Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en la estructura.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en el grupo clorobenzoílo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Studies

OPC-51803 has been extensively studied for its effects on the vasopressin V2 receptor, demonstrating significant agonistic activity. Key findings include:

  • Vasopressin Receptor Selectivity : this compound shows a high affinity for the V2 receptor with a Ki value of approximately 91.9 nM, compared to 819 nM for the V1a receptor, indicating about nine times greater selectivity for V2 receptors .
  • Cyclic AMP Production : The compound effectively stimulates cyclic adenosine monophosphate (cAMP) production in cells expressing V2 receptors, with an EC50 value of 189 nM .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several clinical conditions:

  • Diabetes Insipidus : this compound is being investigated as a treatment for congenital nephrogenic diabetes insipidus (cNDI), where it has shown the ability to restore function in V2 receptor mutants .
  • Nocturnal Enuresis : Clinical studies indicate that this compound can reduce micturition frequency and increase urine osmolality in animal models, suggesting its utility in treating nocturnal enuresis .
  • Urinary Incontinence : The compound's antidiuretic properties make it a candidate for managing urinary incontinence by reducing urine output .

Data Tables

Application AreaKey FindingsReference
Diabetes InsipidusRestores function in V2 receptor mutants
Nocturnal EnuresisDecreases micturition frequency in rats
Urinary IncontinenceReduces urine output significantly

Case Study 1: Clinical Efficacy in Nephrogenic Diabetes Insipidus

In a study involving Brattleboro rats (a model for diabetes insipidus), administration of this compound resulted in:

  • A significant decrease in urine volume from 10.8 mL to 0.5 mL within two hours post-dosing.
  • An increase in urinary osmolality from 114 to 432 mOsm/kg, demonstrating potent antidiuretic effects .

Case Study 2: Pharmacokinetics and Safety Profile

A microdose clinical trial assessed the pharmacokinetics of this compound, revealing:

  • High bioavailability after oral administration.
  • Low hepatic clearance rates, suggesting minimal risk of adverse effects related to hepatic disorders .

Comparación Con Compuestos Similares

OPC-51803 es único en su selectividad para el receptor de vasopresina V2. Los compuestos similares incluyen:

This compound destaca por su naturaleza no peptídica, que ofrece ventajas en términos de estabilidad y biodisponibilidad oral en comparación con los agonistas basados en péptidos .

Actividad Biológica

OPC-51803 is a novel nonpeptide agonist of the vasopressin V2 receptor (V2R) that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by vasopressin deficiency such as congenital nephrogenic diabetes insipidus (cNDI). This article provides a comprehensive overview of the biological activity of this compound, including its receptor selectivity, mechanisms of action, and potential clinical implications.

Receptor Selectivity and Binding Affinity

This compound exhibits a high degree of selectivity for the human V2 receptor compared to V1a and V1b receptors. The binding affinity (Ki values) for these receptors has been extensively studied:

Receptor Type Ki Value (nM) Selectivity
V2 Receptor91.9 ± 10.8High
V1a Receptor3.12 ± 0.38Moderate
V1b Receptor819 ± 39Low

These results indicate that this compound is approximately nine times more selective for the V2 receptor than the V1a receptor, making it a promising candidate for targeting disorders related to vasopressin signaling without significant off-target effects .

This compound functions primarily as an agonist at the V2 receptor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. The effective concentration (EC50) for cAMP production in HeLa cells expressing human V2 receptors is approximately 189 ± 14 nM, demonstrating its potency in activating this signaling pathway . In contrast, this compound does not induce significant changes in intracellular calcium concentrations in cells expressing V1a receptors, further supporting its selective action on V2 receptors .

Pharmacochaperone Activity

Recent studies have highlighted the dual role of this compound as both an agonist and a pharmacochaperone. It not only activates cell surface V2R mutants but also promotes the maturation and trafficking of misfolded receptors from the endoplasmic reticulum to the plasma membrane. This characteristic may provide therapeutic benefits in treating genetic forms of NDI caused by dysfunctional V2R mutants .

Case Studies and Experimental Findings

  • Brattleboro Rats Study :
    • In a study involving Brattleboro rats, which are genetically predisposed to diabetes insipidus, oral administration of this compound at doses of 0.03 and 0.3 mg/kg significantly reduced urinary frequency and volume over a 24-hour period. This suggests its potential utility in managing conditions characterized by excessive urination .
  • Partial cNDI Restoration :
    • Another study demonstrated that this compound could restore function in partial cNDI models by inducing prolonged signaling through mutant V2Rs. This finding indicates that this compound could be beneficial for patients who do not fully respond to traditional therapies like desmopressin .

Clinical Implications

The unique properties of this compound suggest several clinical applications:

  • Treatment of Nephrogenic Diabetes Insipidus : Its ability to selectively activate V2 receptors makes it a candidate for treating both congenital and acquired forms of NDI.
  • Potential for Other Vasopressin-related Disorders : Given its mechanism of action, this compound may also be explored for other conditions involving vasopressin dysregulation.

Propiedades

Número CAS

192514-54-8

Fórmula molecular

C26H32ClN3O2

Peso molecular

454.0 g/mol

Nombre IUPAC

2-[(5R)-1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1-benzazepin-5-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m1/s1

Clave InChI

INGXCNVWWKKWOO-LJQANCHMSA-N

SMILES

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

SMILES isomérico

CC(C)NC(=O)C[C@H]1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

SMILES canónico

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Apariencia

Solid powder

Key on ui other cas no.

192514-54-8

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

OPC-51803;  SOU-003;  OPC51803;  SOU003;  OPC 51803;  SOU 003

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OPC-51803
Reactant of Route 2
Reactant of Route 2
OPC-51803
Reactant of Route 3
Reactant of Route 3
OPC-51803
Reactant of Route 4
OPC-51803
Reactant of Route 5
Reactant of Route 5
OPC-51803
Reactant of Route 6
OPC-51803

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.